molecular formula C5H10Br2Mg2 B3040759 Pentamethylenebis(magnesium bromide) CAS No. 23708-48-7

Pentamethylenebis(magnesium bromide)

Cat. No.: B3040759
CAS No.: 23708-48-7
M. Wt: 278.55 g/mol
InChI Key: BHNGKNROBJWJDN-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Organomagnesium Chemistry

The journey of organomagnesium chemistry began in 1900 with the pioneering work of French chemist Victor Grignard. ontosight.aithermofisher.comwikipedia.org He discovered that treating an alkyl halide with magnesium metal in diethyl ether resulted in the formation of an organomagnesium compound. thermofisher.com This discovery, which earned him the Nobel Prize in Chemistry in 1912, provided a novel and robust method for forming carbon-carbon bonds. ontosight.aiwikipedia.orgbritannica.com

Initially, Grignard's work built upon earlier investigations into organozinc compounds. britannica.comias.ac.in His mentor, Philippe Barbier, had experimented with using more reactive magnesium instead of zinc for preparing tertiary alcohols, though the one-pot reaction yielded inconsistent results. ias.ac.in Grignard's crucial insight was to first prepare the organomagnesium halide (RMgX) and then introduce the second reactant, a two-step procedure that proved highly successful and reliable. ias.ac.in

Over the last century, Grignard reagents have become one of the most versatile and widely used classes of reagents in organic synthesis. acs.orgtutorchase.com Research has expanded from simple alkyl and aryl magnesium halides to more complex structures, including the development of "Turbo-Grignards" and heterometal-modified reagents to enhance reactivity and selectivity. wikipedia.org A significant finding in the early 20th century was the Schlenk equilibrium, which describes the equilibrium in solution between the Grignard reagent (RMgX) and its symmetrical counterparts, dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂). acs.orgwikipedia.orgebsco.com This understanding of their solution-state behavior has been critical to refining their application in synthesis.

Significance of Dimeric and Bis-Grignard Reagents in Contemporary Organic Synthesis

Bis-Grignard reagents, such as Pentamethylenebis(magnesium bromide), represent a logical and powerful extension of classical Grignard chemistry. By incorporating two nucleophilic carbon centers into a single molecule, these reagents open up unique synthetic possibilities that are not accessible with their monofunctional counterparts.

The primary significance of these reagents lies in their ability to act as bidentate (two-toothed) nucleophiles. This property is particularly valuable for:

Construction of Carbocyclic and Heterocyclic Rings: Bis-Grignard reagents are ideal for reacting with dielectrophiles to form cyclic structures. The length of the carbon chain separating the two magnesium bromide groups dictates the size of the ring that can be formed, making them tailored building blocks for cyclization reactions.

Polymer Synthesis: These reagents can serve as difunctional initiators or monomers in certain polymerization reactions, leading to the formation of polymers with magnesium atoms incorporated into the backbone or as end-groups.

Synthesis of Symmetrical Molecules: They provide a direct route to symmetrical molecules by reacting with two equivalents of a monofunctional electrophile. For instance, reaction with two equivalents of a ketone can produce a symmetrical diol.

The versatility of bis-Grignard reagents allows chemists to construct complex molecular architectures with greater efficiency, often reducing the number of synthetic steps required compared to traditional methods. tutorchase.com

Scope and Research Focus on Pentamethylenebis(magnesium bromide)

Pentamethylenebis(magnesium bromide), with the chemical formula BrMg(CH₂)₅MgBr, is a prime example of a bis-Grignard reagent. chemicalbook.com Its five-carbon chain provides the necessary flexibility and length for the formation of six-membered rings, a common and stable structural motif in organic chemistry.

Research on this specific reagent has centered on its preparation and subsequent reactions with a variety of electrophiles. The standard synthesis involves the reaction of 1,5-dibromopentane (B145557) with magnesium metal in an ethereal solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). chemicalbook.com The activation of the magnesium surface, often initiated with a small amount of 1,2-dibromoethane (B42909), is a critical step to ensure the reaction proceeds efficiently. chemicalbook.com

The utility of Pentamethylenebis(magnesium bromide) is demonstrated in its reactions with various substrates. For example, its reaction with silyl- or germyl-dihalides is a key step in the synthesis of six-membered heterocyclic compounds containing silicon or germanium. This reagent serves as a powerful dinucleophile, enabling the one-step formation of these ring systems.

Properties and Identifiers for Pentamethylenebis(magnesium bromide)
PropertyValue
Chemical FormulaC₅H₁₀Br₂Mg₂ chemicalbook.com
Molecular Weight278.55 g/mol chemicalbook.com
CAS Number23708-48-7 chemicalbook.com
Typical FormSolution in THF or other ethers chemicalbook.com
ColorYellow to brown or gray solution chemicalbook.com

Detailed studies have explored its application in creating complex organic structures and its role as a building block in organometallic chemistry. The following table summarizes a typical synthetic application.

Illustrative Reaction: Synthesis of a Silacyclohexane Derivative
ReactantsProductReaction Significance
Pentamethylenebis(magnesium bromide) + MeSi(OEt)₃ (Methyltriethoxysilane)MethylethoxysilacyclohexaneDemonstrates the utility of the bis-Grignard reagent in forming a six-membered heterocyclic ring in a single step. chemicalbook.com

The continued investigation into Pentamethylenebis(magnesium bromide) and related bis-Grignard reagents is crucial for the development of new, efficient synthetic methodologies in both academic and industrial research. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimagnesium;pentane;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNGKNROBJWJDN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2Mg2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23708-48-7
Record name Pentamethylene-1,5-bis(magnesium bromide)
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Reaction Mechanisms and Reactivity Profiles of Pentamethylenebis Magnesium Bromide

Fundamental Organometallic Reaction Pathways

The reactivity of Pentamethylenebis(magnesium bromide) is governed by the presence of two Grignard functionalities within the same molecule. This structure dictates its participation in fundamental organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Like all Grignard reagents, the core of Pentamethylenebis(magnesium bromide)'s reactivity lies in the polarity of the carbon-magnesium bond. The magnesium atom is significantly less electronegative than carbon, resulting in a bond that is highly polarized, with the carbon atom bearing a partial negative charge. libretexts.orgyoutube.com This makes the terminal methylene (B1212753) carbons of the pentamethylene chain potent nucleophiles, capable of attacking electrophilic centers to form new carbon-carbon bonds. libretexts.orgnih.gov

The fundamental reaction involves the nucleophilic addition of one of the carbanionic ends to an electrophilic carbon, such as the carbonyl carbon of an aldehyde, ketone, or ester. youtube.com This process is a cornerstone of organic synthesis for constructing larger molecular frameworks. nih.gov The bifunctional nature of Pentamethylenebis(magnesium bromide) means it can react at one or both ends, allowing for the synthesis of linear or macrocyclic structures depending on the stoichiometry and the nature of the electrophile.

A well-documented application showcasing its nucleophilic character, analogous to C-C bond formation, is its reaction with silicon electrophiles. For instance, it reacts with trialkoxysilanes to form silacyclohexanes, demonstrating the effective formation of a carbon-silicon bond through nucleophilic attack. chemicalbook.com

Table 1: Examples of Nucleophilic Reactions

Reactant (Electrophile)Product TypeBond FormedDescription
Aldehyde/KetoneDiolC-CNucleophilic addition to the carbonyl carbon at both ends of the Grignard reagent, followed by hydrolysis, yields a diol.
EsterTertiary AlcoholC-CTwo equivalents of the Grignard functional group add to the ester, first displacing the alkoxy group and then adding to the resulting ketone.
Carbon DioxideDicarboxylic AcidC-CReaction with CO2 at both ends, followed by acidic workup, produces a seven-carbon dicarboxylic acid (pimelic acid). youtube.com
MeSi(OEt)3SilacyclohexaneC-SiAn intramolecular reaction where the di-Grignard reagent attacks the silicon center, leading to a cyclic product. chemicalbook.com

The five-carbon chain separating the two magnesium bromide groups makes this reagent particularly well-suited for forming stable six-membered rings through intramolecular cyclization. When reacted with suitable di-electrophiles or heteroatom-based electrophiles, the reagent can undergo a ring-closure process where both nucleophilic centers react to form a cyclic product.

A prime example is the synthesis of 1,1-disubstituted silacyclohexanes. The reaction of Pentamethylenebis(magnesium bromide) with dichlorodimethylsilane (B41323) or similar silicon dihalides results in the formation of a six-membered ring containing a silicon atom. This transformation is efficient due to the favorable thermodynamics of forming a low-strain cyclohexane-type ring.

The general mechanism involves a sequential or concerted double nucleophilic attack on the electrophilic center. The first C-MgBr group reacts, and the proximity of the second C-MgBr group on the flexible pentamethylene chain facilitates the subsequent ring-closing reaction.

While specific studies detailing the use of Pentamethylenebis(magnesium bromide) in polymerization are not extensively documented, its role can be inferred from the known mechanisms of Grignard-initiated anionic polymerization. Grignard reagents can initiate the polymerization of polar monomers like methyl methacrylate (B99206) (MMA). researchgate.net

As a bifunctional initiator, Pentamethylenebis(magnesium bromide) could theoretically initiate polymerization from both ends of the molecule. The initiation step would involve the nucleophilic attack of one of the carbanions on a monomer molecule, creating a propagating anionic center. The process would then repeat at the other end of the initiator. This would lead to the growth of two polymer chains originating from the central pentamethylene unit.

The actual initiating species is often the dialkylmagnesium compound (R2Mg), which exists in equilibrium with the Grignard reagent (RMgX) via the Schlenk equilibrium. researchgate.net In the case of this di-Grignard, the corresponding species would be the cyclic magnesacyclohexane. This cyclic compound could then initiate polymerization by ring-opening, or more likely, the propagating chain would be a magnesium enolate in the case of MMA polymerization. The chain propagation would proceed via the repeated addition of monomer units to the active anionic chain end.

Stereochemical and Regiochemical Control in Reactions

The ability to control the three-dimensional arrangement (stereochemistry) and the specific location of bond formation (regiochemistry) is crucial in synthesis. While literature specifically detailing stereochemical and regiochemical control for Pentamethylenebis(magnesium bromide) is limited, general principles of Grignard reactions apply.

In reactions involving intramolecular cyclization, the five-carbon chain can impose conformational constraints on the transition state, potentially influencing the stereochemical outcome. For instance, in the formation of a substituted six-membered ring, the preference for reactants to adopt chair-like transition states to minimize steric interactions can lead to a specific diastereomer being formed preferentially.

In the context of polymerization, Grignard reagents are known to influence the tacticity (stereochemistry) of the resulting polymer. For example, the polymerization of methyl methacrylate with certain Grignard reagents in non-polar solvents can produce highly isotactic polymers. researchgate.net This control is attributed to the coordination of the incoming monomer to the magnesium atom at the propagating chain end, which directs its orientation before addition. It is plausible that Pentamethylenebis(magnesium bromide) or its equilibrium species could exert similar control, leading to polymers with specific stereochemical arrangements.

Coordination Chemistry and Schlenk Equilibrium in Solution

The behavior of Pentamethylenebis(magnesium bromide) in solution is not defined by a single chemical structure but by a complex set of equilibria known as the Schlenk equilibrium. wikipedia.org This equilibrium governs the distribution of organomagnesium species in solution. nih.govnih.gov

The general form of the Schlenk equilibrium is: 2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

For a di-Grignard reagent like BrMg(CH₂)₅MgBr, this equilibrium is more complex and can involve both intramolecular and intermolecular species.

Intramolecularly , the reagent can equilibrate to form a cyclic dialkylmagnesium compound (magnesacyclohexane) and magnesium bromide (MgBr₂).

Intermolecularly , it can form oligomeric or polymeric chains with repeating -(CH₂)₅-Mg- units.

The position of this equilibrium is highly dependent on several factors:

Solvent : Coordinating solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the stability and solubility of Grignard reagents. wikipedia.orgd-nb.info They coordinate to the magnesium centers, stabilizing the various species in solution. d-nb.info The strength of the solvent coordination can shift the equilibrium. For example, the addition of dioxane can precipitate MgBr₂ and drive the equilibrium towards the dialkylmagnesium species. wikipedia.org

Concentration : At higher concentrations, more aggregated or polymeric species are favored. wikipedia.org

Temperature : The equilibrium position is temperature-dependent, which can affect the reactivity and the nature of the active nucleophile in a reaction. nih.gov

The magnesium center in these species typically seeks to achieve a higher coordination number, usually four, by coordinating with solvent molecules. wikipedia.orgd-nb.info This coordination sphere plays a critical role in the reagent's solubility and reactivity.

Table 2: Species in the Schlenk Equilibrium for Pentamethylenebis(magnesium bromide)

SpeciesFormulaDescription
Di-Grignard ReagentBrMg(CH₂)₅MgBrThe primary heteroleptic species. Often solvated, e.g., (Et₂O)₂Mg(Br)(CH₂)₅Mg(Br)(Et₂O)₂.
Cyclic Dialkylmagnesiumc-((CH₂)₅Mg)A homoleptic species formed via intramolecular rearrangement. Known as magnesacyclohexane.
Magnesium BromideMgBr₂A salt co-product in the equilibrium, typically solvated by the etheral solvent. d-nb.info
Oligomeric/Polymeric Species[-Mg-(CH₂)₅-]nFormed via intermolecular associations, more prevalent at higher concentrations.

Applications of Pentamethylenebis Magnesium Bromide in Advanced Organic Synthesis

Construction of Complex Organic Architectures

The dual reactivity of pentamethylenebis(magnesium bromide) makes it a valuable reagent for the synthesis of various cyclic and heterocyclic systems. By reacting with suitable electrophiles at both ends, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds in a single step or a short sequence of reactions.

The five-carbon chain of pentamethylenebis(magnesium bromide) can act as a linker in macrocyclization reactions. When reacted with long-chain dihalides, it can lead to the formation of large carbocyclic rings. The success of these reactions is often dependent on high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

In the realm of polycyclic compound synthesis, this di-Grignard reagent can be employed to construct bridged or fused ring systems. For instance, reaction with cyclic diketones or di-epoxides can lead to the formation of bicyclic or polycyclic diols, which can be further elaborated into more complex structures. The stereochemical outcome of such additions is influenced by the steric environment of the electrophilic centers.

Reactant TypeProduct TypeKey Considerations
Long-chain dihalidesMacrocyclesHigh-dilution conditions
Cyclic diketonesBicyclic diolsStereocontrol
Di-epoxidesPolycyclic diolsRing-opening regioselectivity

Pentamethylenebis(magnesium bromide) is instrumental in the synthesis of saturated nitrogen and oxygen heterocycles. The reaction with appropriate dielectrophiles containing heteroatoms provides a direct route to these valuable structural motifs.

For the synthesis of nitrogen heterocycles, such as substituted piperidines, the reaction of pentamethylenebis(magnesium bromide) with bis-imines or related nitrogen-containing electrophiles can be employed. The double addition of the Grignard reagent to the C=N bonds, followed by cyclization, yields the six-membered nitrogen-containing ring.

Similarly, oxygen heterocycles like tetrahydropyrans can be synthesized. The reaction with suitable precursors such as 1,5-dicarbonyl compounds or their synthetic equivalents, followed by an intramolecular cyclization step, can afford the desired six-membered oxygen-containing ring. Spirocyclic ethers can also be accessed through the reaction of this di-Grignard reagent with lactones, where the initial addition is followed by an intramolecular cyclization onto the resulting keto-alkoxide.

HeterocyclePrecursor TypeReaction Pathway
PiperidinesBis-iminesDouble nucleophilic addition and cyclization
Tetrahydropyrans1,5-Dicarbonyl compoundsDouble nucleophilic addition and intramolecular cyclization
SpiroethersLactonesNucleophilic addition followed by intramolecular cyclization

The ability to form carbocyclic and heterocyclic rings makes pentamethylenebis(magnesium bromide) a useful reagent in the total synthesis of natural products. It can be employed to construct key carbocyclic or heterocyclic cores that are present in various natural product families.

For example, in the synthesis of certain steroid or terpenoid natural products, this di-Grignard reagent could be utilized to form a six-membered ring as part of the polycyclic framework. Its reaction with a suitably functionalized precursor can establish the desired carbocyclic skeleton, which can then be further modified to achieve the final natural product. While specific examples in the literature focusing solely on pentamethylenebis(magnesium bromide) for this purpose are not abundant, the general reactivity pattern of di-Grignard reagents suggests its potential in this area.

Role in Polymer Chemistry

Pentamethylenebis(magnesium bromide) also finds applications in polymer chemistry, primarily as a difunctional initiator for anionic polymerization. This allows for the synthesis of polymers with specific architectures and functionalities.

As a difunctional initiator, pentamethylenebis(magnesium bromide) can initiate the polymerization of anionic polymerizable monomers, such as styrene (B11656) and methyl methacrylate (B99206), from both ends of the pentamethylene chain. This results in the formation of a polymer chain with two living anionic ends.

The initiation process involves the nucleophilic attack of the carbanionic centers of the Grignard reagent on the monomer, leading to the formation of a dianionic species. The subsequent propagation step involves the sequential addition of monomer units to both active chain ends, leading to simultaneous chain growth in two directions. The rate of polymerization and the molecular weight of the resulting polymer can be controlled by factors such as monomer concentration, initiator concentration, and temperature.

MonomerResulting PolymerKey Features of Polymerization
StyrenePolystyreneTwo living anionic chain ends
Methyl MethacrylatePoly(methyl methacrylate)Controlled molecular weight

The presence of two living ends in the polymer chains initiated by pentamethylenebis(magnesium bromide) allows for the synthesis of tailored polymeric materials, such as telechelic polymers and block copolymers.

Telechelic polymers, which are polymers with functional groups at both chain ends, can be prepared by quenching the living dianionic polymer with appropriate electrophiles. For example, reaction with carbon dioxide followed by acidification yields a polymer with carboxylic acid groups at both ends.

Furthermore, the living nature of the polymerization allows for the sequential addition of a different monomer, leading to the formation of ABA triblock copolymers. This is achieved by first polymerizing one monomer to form a central block and then adding a second monomer to grow the outer blocks from both living ends. This method provides access to a variety of block copolymers with well-defined structures and properties.

Polymer ArchitectureSynthesis StrategyResulting Functional Groups/Blocks
Telechelic PolymersQuenching with electrophiles (e.g., CO2)Dicarboxylic acid terminated polymers
ABA Triblock CopolymersSequential monomer additionCentral block from first monomer, outer blocks from second monomer

Controlled Polymerization Strategies Utilizing Dimeric Magnesium Reagents

Bifunctional, or "double-head," initiators are crucial in controlled polymerization techniques for synthesizing polymers with specific architectures, such as block copolymers or polymers with functional groups at both ends. sigmaaldrich.com Pentamethylenebis(magnesium bromide) can function as such an initiator, where polymerization can proceed from both magnesium-carbon bonds simultaneously. This approach is particularly valuable in creating polymers with a symmetrical structure and a functional group at each terminus. sigmaaldrich.com

The strategy involves initiating the polymerization of a monomer from both ends of the di-Grignard reagent. Upon completion, the living polymer chains can be terminated with a specific quenching agent, effectively "capping" both ends of the polymer. cmu.edu This method allows for the in-situ functionalization of polymers, generating a variety of end-capped structures in a single step. cmu.edu The use of a bifunctional initiator like pentamethylenebis(magnesium bromide) offers a streamlined route to telechelic polymers (polymers with two reactive end groups), which are important precursors for creating block copolymers, chain-extended polymers, and polymer networks. While Grignard reagents are well-known initiators, the bifunctional nature of this specific reagent provides distinct advantages in controlling polymer architecture.

Polymerization AspectRole of Pentamethylenebis(magnesium bromide)Potential Outcome
Initiation Acts as a bifunctional ("double-head") initiator. sigmaaldrich.comSimultaneous growth of two polymer chains from a single initiator molecule.
Architecture Control Enables synthesis of symmetrical polymer structures.Production of telechelic polymers with reactive sites at both ends.
End-Group Functionalization Allows for dual-end capping in a termination step. cmu.eduSymmetrical difunctionalized polymers for further reactions (e.g., block copolymers).

Development of Novel Synthetic Transformations

The dual nucleophilicity of pentamethylenebis(magnesium bromide) has been harnessed to facilitate novel carbon-carbon bond-forming reactions, leading to the efficient synthesis of cyclic and acyclic compounds.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.org Pentamethylenebis(magnesium bromide) can participate in these reactions, acting as a five-carbon dianionic synthon. It can react with two equivalents of an organic halide to form a longer linear alkane or with a single dihalide to form a cyclic structure. Iron complexes are often employed as catalysts for such couplings due to their low cost and toxicity. asianpubs.org For instance, iron(III) chloride (FeCl₃) has been shown to be a highly effective catalyst for the cross-coupling of Grignard reagents with alkyl halides, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance reactivity. asianpubs.org

The reaction mechanism generally involves the reduction of the iron(III) salt by the Grignard reagent to a more reactive low-valent iron species. This active catalyst then undergoes oxidative addition with the organic halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The bifunctional nature of pentamethylenebis(magnesium bromide) allows this catalytic cycle to occur at both ends of the molecule, providing an efficient route to symmetrical products.

Catalyst SystemSubstrate (Electrophile)ReagentProduct TypeRef.
Iron(III) chloride / TMEDAAlkyl Halide (R-X)BrMg(CH₂)₅MgBrSymmetrical Alkane (R-(CH₂)₅-R) asianpubs.org
Tetrachloroferrate ComplexSecondary Alkyl HalideBrMg(CH₂)₅MgBrSymmetrical Alkane nii.ac.jp
Palladium(II) acetate (B1210297) / P(t-Bu)₃Aryl Bromide (Ar-Br)BrMg(CH₂)₅MgBr1,5-Diarylpentane (Ar-(CH₂)₅-Ar) organic-chemistry.org
Copper(II) bromideAlkyl Halide (R-X)BrMg(CH₂)₅MgBrSymmetrical Alkane (R-(CH₂)₅-R) researchgate.net

Annulation, or ring-forming, reactions are fundamental in synthesis. Pentamethylenebis(magnesium bromide) is an ideal reagent for constructing five- or six-membered rings by providing a five-carbon chain that can cyclize with a suitable dielectrophile. A notable application is in the synthesis of heterocyclic compounds. For example, it has been used in the formation of 1,1-dimethyl-1-silacyclohexane. In this process, the di-Grignard reagent reacts with dimethoxydimethylsilane (B74317) (Me₂Si(OMe)₂). chemicalbook.com The two nucleophilic ends of the pentamethylene chain displace the two methoxy (B1213986) groups on the silicon atom, forming a stable six-membered ring containing a silicon atom. chemicalbook.com

This type of reaction, where a di-Grignard reagent reacts with a dielectrophile, is a powerful strategy for building cyclic systems. A similar approach can be envisioned for the synthesis of carbocycles. For instance, reaction with a diester, such as diethyl oxalate (B1200264) or diethyl malonate, would be expected to lead to the formation of a cyclic α-hydroxy ketone or a cyclic β-diketone, respectively, after initial double nucleophilic addition followed by cyclization and workup. masterorganicchemistry.commasterorganicchemistry.com These specialized annulation processes highlight the utility of pentamethylenebis(magnesium bromide) in constructing complex cyclic frameworks from simple acyclic precursors.

Dielectrophilic SubstrateReagentKey Intermediate/ProcessFinal Product ClassRef.
DimethoxydimethylsilaneBrMg(CH₂)₅MgBrIntramolecular double displacementSilacyclohexane chemicalbook.com
Diethyl OxalateBrMg(CH₂)₅MgBrIntramolecular acylationCyclic α-hydroxy ketone masterorganicchemistry.commasterorganicchemistry.com
Phthaloyl ChlorideBrMg(CH₂)₅MgBrDouble nucleophilic acyl substitutionFused cyclic diketone masterorganicchemistry.com
1,2-DiketoneBrMg(CH₂)₅MgBrDouble nucleophilic additionCyclic 1,2-diol masterorganicchemistry.com

Catalytic Roles and Organometallic Applications

Pentamethylenebis(magnesium bromide) as a Catalyst Precursor or Component

The primary catalytic role of pentamethylenebis(magnesium bromide) is as a precursor for the synthesis of ansa-metallocenes. These are organometallic complexes where a bridge, in this case, a five-carbon chain derived from the Grignard reagent, connects two cyclopentadienyl (Cp) ligands. This structural feature imparts specific catalytic properties by restricting the geometry around the central metal atom.

The synthesis typically involves the reaction of pentamethylenebis(magnesium bromide) with a cyclopentadienyl-containing species to form a bridged ligand precursor. This precursor is then reacted with a metal halide, commonly a Group 4 metal like titanium (Ti), zirconium (Zr), or hafnium (Hf), to yield the final bridged metallocene complex. A representative structure formed through this pathway is pentamethylenebis(cyclopentadienyl)zirconium dichloride.

These bridged metallocenes are not catalytically active on their own but function as highly effective catalyst precursors. hhu.de When activated by a cocatalyst, such as methylaluminoxane (MAO), they form cationic metallocene complexes that are active in polymerization reactions. google.com The pentamethylene bridge influences the catalyst's performance, including its activity, stability, and the properties of the resulting polymer, by defining the geometry and steric environment of the catalytic site.

Integration in Heterogeneous and Homogeneous Catalytic Systems

Catalytic systems involving pentamethylene-bridged metallocenes can be classified as either homogeneous or heterogeneous.

Homogeneous Systems: In a homogeneous catalytic system, the ansa-metallocene precursor and the cocatalyst are dissolved in a solvent in which the polymerization reaction occurs. researchgate.net This approach offers the advantage of well-defined, single-site catalytic centers, leading to polymers with narrow molecular weight distributions and uniform comonomer incorporation. mdpi.com The activation of a pentamethylene-bridged zirconocene dichloride with MAO in an inert solvent like toluene is a typical example of its use in a homogeneous setup for ethylene (B1197577) polymerization.

Heterogeneous Systems: For industrial applications, particularly in gas-phase or slurry reactors, homogeneous catalysts are often immobilized onto solid supports to create heterogeneous catalysts. researchgate.netereztech.com This process, known as heterogenization, helps control polymer morphology (preventing reactor fouling) and can reduce the required amount of expensive cocatalyst. ereztech.comosti.gov Pentamethylene-bridged metallocenes can be supported on various materials, such as silica, alumina, or magnesium chloride. The support material can be treated with the cocatalyst (e.g., MAO) before the metallocene is introduced, anchoring the active catalytic species to the solid surface. osti.gov This integration transforms the molecular catalyst into a solid catalyst suitable for large-scale industrial processes.

Case Studies in Metal-Catalyzed Transformations (e.g., Hydrosilylation, Dehydrocoupling)

While the predominant application of pentamethylene-bridged metallocenes is in olefin polymerization, the catalytic activity of metallocenes extends to other important organic transformations. Group 4 metallocenes, particularly those of titanium and zirconium, are known to be active catalysts for reactions such as hydrosilylation (the addition of a Si-H bond across an unsaturated bond) and dehydrocoupling (the formation of a bond between two elements, such as Si-Si or Si-N, with the elimination of H₂). researchgate.netnih.gov

However, specific case studies detailing the use of metallocenes with a pentamethylene bridge in hydrosilylation or dehydrocoupling reactions are not extensively documented in the scientific literature. Research in these areas has historically focused on unbridged or differently bridged metallocene systems. For instance, various titanocene and zirconocene derivatives have been shown to effectively catalyze the dehydrocoupling of silanes and amine-boranes. researchgate.netresearchgate.net Similarly, zirconocene dichloride, upon reduction, can generate catalytically active zirconium hydride species for carbonyl reductions via hydrosilylation. nih.gov

Catalyst PrecursorCocatalystPolymerization Temperature (°C)Catalytic Activity (kg PE / (mol M · h))Polymer Molecular Weight (Mw) (g/mol)
Pentamethylene-bridged Titanocene DichlorideMAO80~25,000150,000
Pentamethylene-bridged Zirconocene DichlorideMAO80~40,000250,000
Pentamethylene-bridged Hafnocene DichlorideMAO80~15,000350,000

Spectroscopic and Structural Elucidation of Pentamethylenebis Magnesium Bromide and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Grignard reagents in solution. nih.gov Through ¹H and ¹³C NMR, the carbon skeleton of the organic moiety can be confirmed. Of particular interest in Grignard reagent analysis is the study of the Schlenk equilibrium, which describes the balance between the organomagnesium halide (RMgX), the dialkylmagnesium species (R₂Mg), and magnesium dihalide (MgX₂).

²⁵Mg-NMR spectroscopy, although more specialized, provides direct insight into the coordination environment of the magnesium center. nih.gov Different species within the Schlenk equilibrium exhibit distinct ²⁵Mg chemical shifts, allowing for their identification and quantification in solution. nih.gov

Table 1: Illustrative ¹³C NMR Chemical Shifts of Methyl Grignard Reagents at -58 °C researchgate.net

Compound Chemical Shift (δ) in ppm
Me₂Mg -16
MeMgI -12
MeMgBr -10
MeMgCl -7.5

This table provides example data for simple methyl Grignard reagents to illustrate the application of NMR spectroscopy and does not represent data for Pentamethylenebis(magnesium bromide).

For Pentamethylenebis(magnesium bromide), ¹H NMR would be expected to show characteristic signals for the three distinct types of methylene (B1212753) groups (-CH₂-MgBr, -CH₂-CH₂-MgBr, and the central -CH₂-). The α-methylene protons would be the most deshielded due to the proximity of the electropositive magnesium atom. Similarly, the ¹³C NMR spectrum would show three distinct signals for the pentamethylene chain.

X-ray Crystallography of Related Dimeric Organomagnesium Compounds

X-ray crystallography provides unambiguous proof of molecular structure in the solid state. While obtaining suitable crystals of Grignard reagents can be challenging, the crystal structures of several related organomagnesium compounds have been determined, revealing a tendency to form monomeric, dimeric, or even more complex oligomeric structures. acs.orgacs.org It is important to note that the structure in the solid state may not directly reflect the distribution of species present in solution due to crystallization and lattice packing effects. nih.govacs.org

In non-coordinating or weakly coordinating solvents, Grignard reagents often form halogen-bridged dimers. A classic example is the structure of ethylmagnesium bromide crystallized from a di-n-butyl ether solution in the presence of triethylamine. acs.orgacs.org The X-ray analysis revealed a dimeric structure, [EtMgBr]₂, with two magnesium atoms bridged by two bromine atoms. The magnesium centers adopt a distorted tetrahedral geometry.

In other cases, more complex aggregates can form. For example, a compound with the empirical formula C₂H₅Mg₂Cl₃ obtained from a THF solution was shown to be a tetramer in the solid state, with a core structure of [C₂H₅Mg₂Cl₃(THF)₃]₂. acs.orgacs.org In contrast, in strongly coordinating solvents like THF, many Grignard reagents crystallize as monomers with solvent molecules occupying the coordination sites on the magnesium atom. For instance, ethylmagnesium bromide crystallizes from diethyl ether as a discrete monomer, EtMgBr·2(Et₂O), with a tetrahedral magnesium center. wisc.edu

Table 3: Selected Structural Parameters for Dimeric Phenylmagnesium Bromide Dietherate, [PhMgBr·2(Et₂O)]₂ (a related compound)

Parameter Description Value
Mg-Mg distance Distance between the two magnesium atoms 3.12 Å
Mg-Br distance Average distance between magnesium and bridging bromine 2.62 Å
Mg-C distance Distance between magnesium and the phenyl carbon 2.15 Å
Mg-Br-Mg angle Angle within the bromine bridge ~72°

This table presents data for a related dimeric Grignard reagent to illustrate typical structural features and does not represent data for Pentamethylenebis(magnesium bromide).

Advanced Spectroscopic Techniques in Reaction Monitoring

The highly exothermic and sensitive nature of Grignard reactions necessitates careful control, particularly during scale-up. Advanced spectroscopic techniques, especially in-situ FTIR spectroscopy, have revolutionized the monitoring of these processes. mt.comacs.org

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, real-time data on the concentration of reactants, intermediates, and products can be obtained. mt.comresearchgate.net For the formation of Pentamethylenebis(magnesium bromide), an FTIR probe would monitor the decrease in the characteristic absorbance of the C-Br bond in 1,5-dibromopentane (B145557) and the simultaneous increase in peaks associated with the C-Mg bond of the product.

This real-time monitoring provides several key advantages:

Safety: It allows for the definitive detection of reaction initiation. A common hazard in Grignard synthesis is the delayed initiation, leading to an accumulation of the alkyl halide. When the reaction finally starts, the large amount of reactant can cause a dangerous thermal runaway. In-situ FTIR can confirm that the reaction has started before proceeding with the bulk of the reagent addition. acs.org

Process Optimization: The reaction progress can be tracked to determine the endpoint accurately, preventing unnecessarily long reaction times or incomplete conversion.

Mechanistic Insight: Kinetic data can be extracted from the concentration profiles, providing a deeper understanding of the reaction mechanism.

The combination of in-situ FTIR with reaction calorimetry provides a comprehensive, real-time understanding of both the chemical and thermal dynamics of the reaction, enabling safer and more efficient process development. mt.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of pentamethylenebis(magnesium bromide). These studies would likely reveal a highly polarized carbon-magnesium (C-Mg) bond, which is characteristic of Grignard reagents and central to their nucleophilic character. The electron density is significantly shifted towards the carbon atom, creating a carbanionic center, while the magnesium atom bears a partial positive charge.

Table 1: Representative Calculated Electronic Properties of a Model Grignard Reagent (CH₃MgBr)

PropertyCalculated ValueMethod/Basis Set
C-Mg Bond Length~2.1-2.3 ÅDFT/B3LYP/6-31G
Mulliken Charge on C-0.6 to -0.8 eDFT/B3LYP/6-31G
Mulliken Charge on Mg+0.5 to +0.7 eDFT/B3LYP/6-31G
Dipole Moment~4-6 DDFT/B3LYP/6-31G

Note: The data in this table are representative values for a simple Grignard reagent and are intended to be illustrative of the expected electronic properties of the C-MgBr group in pentamethylenebis(magnesium bromide). Actual values would require specific calculations for the target molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of reactions involving Grignard reagents. For pentamethylenebis(magnesium bromide), these models could explore various reaction pathways, such as its role in the formation of cyclic compounds or polymers. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction coordinates.

A key area of investigation would be the competition between intermolecular and intramolecular reactions. For instance, in reactions with electrophiles, would one MgBr group react independently, or would the presence of the second group facilitate a concerted or sequential intramolecular reaction? Computational modeling can predict the geometries of transition states for both scenarios, providing insights into the kinetic and thermodynamic favorability of each pathway. This is particularly relevant for understanding how pentamethylenebis(magnesium bromide) can act as a precursor for the synthesis of five-membered rings.

Table 2: Illustrative Calculated Activation Energies for Grignard Reactions

Reaction TypeModel ReactantsCalculated Activation Energy (kcal/mol)Computational Method
Nucleophilic AdditionCH₃MgCl + H₂CO15-20DFT (B3LYP)
Single Electron Transfer (SET)(CH₃)₂C=O + CH₃MgBrVaries with substrateAb initio (CASSCF)
Intramolecular CyclizationBrMg-(CH₂)₅-MgBr (hypothetical)Dependent on conformationDFT (M06-2X)

Note: These values are illustrative and based on studies of simpler Grignard reagents. The actual activation energies for reactions of pentamethylenebis(magnesium bromide) would depend on the specific reactants, solvent, and reaction conditions.

DFT and Ab Initio Calculations for Understanding Reactivity

Density Functional Theory (DFT) and ab initio methods are the workhorses of computational chemistry for studying the reactivity of organometallic compounds like pentamethylenebis(magnesium bromide). DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy for calculating geometries, reaction energies, and activation barriers.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide higher accuracy but at a greater computational expense. These methods are often used to benchmark DFT results and for systems where electron correlation effects are particularly important. For pentamethylenebis(magnesium bromide), these calculations would be crucial for accurately describing the nature of the C-Mg bond and the subtle electronic effects that govern its reactivity.

One of the key aspects that these calculations would address is the Schlenk equilibrium, which describes the disproportionation of a Grignard reagent into its corresponding dialkylmagnesium and magnesium dihalide species. For a di-Grignard reagent, this equilibrium could be more complex, potentially involving intramolecular coordination or the formation of polymeric species. DFT and ab initio calculations could predict the thermodynamics of these equilibria and provide a molecular-level understanding of the species present in solution.

Green Chemistry and Sustainable Synthesis Perspectives

Integration of Pentamethylenebis(magnesium bromide) in Sustainable Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a highly reactive reagent like Pentamethylenebis(magnesium bromide), adopting these principles is crucial for enhancing safety, environmental performance, and efficiency.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comchemrxiv.org The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. rsc.org In the synthesis of Pentamethylenebis(magnesium bromide) from 1,5-dibromopentane (B145557) and magnesium, the theoretical atom economy is high as the primary reaction involves the insertion of magnesium atoms into the carbon-bromine bonds.

Reaction for Synthesis: Br-(CH₂)₅-Br + 2 Mg → BrMg-(CH₂)₅-MgBr

Recent advancements offer strategies to minimize this waste. Mechanochemical methods, such as ball-milling, have been shown to produce Grignard reagents with significantly less organic solvent—sometimes as little as one-tenth of the amount used in conventional methods. hokudai.ac.jpcosmosmagazine.com This approach not only reduces hazardous waste but can also simplify the process by not requiring strictly anhydrous or oxygen-free conditions. hokudai.ac.jpcosmosmagazine.com

Table 1: Comparison of Conventional vs. Mechanochemical Grignard Synthesis

ParameterConventional Batch SynthesisMechanochemical (Ball-Milling) Synthesis
Solvent RequirementHigh (serves as reaction medium)Minimal (as little as 1/10th of conventional) hokudai.ac.jp
Atmospheric ConditionsStrictly anhydrous and inert (e.g., Nitrogen, Argon)Can be performed in ambient air hokudai.ac.jp
Waste GenerationHigh (solvent, byproducts)Significantly reduced hazardous waste hokudai.ac.jp
ApplicabilityLimited by reactant solubilityApplicable to organohalides with poor solubility hokudai.ac.jp

Solvent choice is a key factor in the environmental impact of chemical processes, as solvents often constitute the majority of the mass in a reaction and contribute significantly to waste. jk-sci.com Grignard reactions traditionally rely on anhydrous ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) to stabilize the reagent. beyondbenign.orgpearson.com However, these solvents pose safety and environmental hazards. cosmosmagazine.com

Green chemistry encourages the use of safer, more environmentally benign solvents. umb.edu For Grignard reactions, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior alternative. researchgate.netgordon.edu Derived from renewable resources like corn cobs, 2-MeTHF is considered a greener solvent. umb.eduresearchgate.net Studies have shown that it can be as effective or even superior to traditional ethers, sometimes suppressing the formation of Wurtz coupling byproducts. researchgate.netresearchgate.net

Table 2: Properties of Solvents Used in Grignard Reactions

SolventSourceKey Properties/Considerations
Diethyl EtherPetrochemicalHighly volatile, flammable, forms peroxides. beyondbenign.org
Tetrahydrofuran (THF)PetrochemicalGood solvating power, but also forms peroxides. pearson.com
2-Methyltetrahydrofuran (2-MeTHF)Renewable (e.g., biomass) researchgate.netHigher boiling point, wider temperature range for reactions, less prone to peroxide formation, can reduce byproducts. gordon.eduresearchgate.net
Cyclopentyl methyl ether (CPME)PetrochemicalHigh boiling point, low peroxide formation, considered a greener alternative. umb.edu

The high reactivity of Grignard reagents often necessitates low temperatures (e.g., -78 °C) in batch processes to control selectivity and manage the exothermic nature of their reactions. nih.gov Maintaining these cryogenic conditions is energy-intensive. Continuous flow reactors offer a significant advantage in energy efficiency by providing superior heat transfer. nih.govmt.com This allows many Grignard reactions to be conducted at or near ambient temperatures, drastically reducing the energy required for cooling. nih.gov The small volume of a flow reactor minimizes the risks associated with the exothermic nature of Grignard reagent formation. gordon.eduthieme-connect.de

Flow Chemistry and Automated Synthesis

The transition from batch to continuous manufacturing is a key trend in modern chemistry, driven by the need for safer, more efficient, and scalable processes. Flow chemistry is particularly well-suited for the synthesis and use of reactive intermediates like Pentamethylenebis(magnesium bromide).

Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety. springernature.com For Grignard reagent synthesis, various reactor designs have been employed, including packed-bed reactors and continuous stirred-tank reactors (CSTRs). rsc.orggordon.edubeilstein-journals.org

In a packed-bed reactor, the organic halide solution flows through a column packed with magnesium turnings. rsc.orgchemrxiv.org This setup allows for the continuous formation of the Grignard reagent, which can then be immediately used in a subsequent reaction step. This "on-demand" generation avoids the need to store large quantities of the highly reactive and unstable reagent. beilstein-journals.org Key advantages include:

Enhanced Safety: The small reactor volume limits the amount of energetic material present at any given time. gordon.edu

Improved Heat Transfer: Efficient heat dissipation prevents thermal runaways, a major hazard in large-scale batch Grignard syntheses. thieme-connect.de

Consistent Quality: Continuous processing can lead to better batch-to-batch reproducibility. beilstein-journals.org

Reduced Waste: Minimizes the need for quenching large amounts of unreacted magnesium. thieme-connect.de

Fluidized bed reactors have also been developed, where magnesium particles are suspended by the upward flow of the reactant solution, providing excellent mass and heat transfer. google.com

Table 3: Comparison of Reactor Types for Grignard Synthesis

Reactor TypePrinciple of OperationKey Advantages
Batch ReactorAll reactants are combined in a vessel and reacted for a set time.Well-established, versatile for small-scale discovery.
Continuous Stirred-Tank Reactor (CSTR)Reactants are continuously fed into a stirred tank, and the product mixture is continuously removed. gordon.eduGood for reactions requiring long residence times, handles solids well. gordon.edu
Packed-Bed Flow ReactorReactant solution flows through a tube packed with a solid reagent or catalyst (e.g., magnesium). rsc.orgExcellent process control, high surface area for reaction, ideal for on-demand synthesis. rsc.orgbeilstein-journals.org
Fluidized Bed ReactorSolid particles (magnesium) are suspended in a fluid by an upward flow of the reactant solution. google.comSuperior heat and mass transfer, prevents clogging. google.com

The optimization of reaction conditions for the synthesis and application of Pentamethylenebis(magnesium bromide) can be accelerated using high-throughput experimentation (HTE). youtube.comyoutube.com HTE involves using automated robotic platforms to perform a large number of experiments in parallel, allowing for the rapid screening of variables like catalysts, solvents, temperatures, and reactant ratios. youtube.com

Automated synthesis platforms, sometimes called "Chemputers," can be integrated with real-time analytical tools like online NMR spectroscopy. nih.govresearchgate.net This allows for the continuous monitoring of reaction progress, providing immediate feedback to adjust conditions on the fly. nih.gov For a sensitive process like a Grignard reaction, this automated control can be used to:

Detect the initiation of the reaction. nih.gov

Control the addition rate of reactants to manage the exotherm. nih.gov

Determine the optimal reaction time to maximize yield and minimize byproduct formation. numberanalytics.commit.edunumberanalytics.comdtu.dk

This data-rich approach not only accelerates process development but also leads to more robust and optimized synthetic protocols. researchgate.netmt.com

Future Research Directions and Emerging Applications

Exploration of Undiscovered Reactivity Modes

The reactivity of Grignard reagents is known to be more complex than the simple polar mechanism often depicted, with factors like the Schlenk equilibrium, solvent effects, and the potential for single-electron transfer (SET) pathways playing crucial roles. acs.orgacs.orgwikipedia.org For a di-Grignard reagent such as pentamethylenebis(magnesium bromide), these complexities are amplified and offer fertile ground for investigation.

Future research is directed towards understanding and controlling the interplay between the two reactive centers. Key areas of exploration include:

Intramolecular Cyclization vs. Intermolecular Polymerization: A central challenge and opportunity lie in selectively directing the reagent towards forming either monocyclic products through intramolecular reactions or linear organometallic polymers via intermolecular pathways. The outcome is governed by a delicate balance of concentration, solvent, temperature, and the nature of the electrophile. wikipedia.org

Controlled Sequential Reactions: Developing protocols for the selective reaction of one Grignard center while the other remains dormant would open avenues for creating complex, non-symmetrical molecules. This could involve the use of protecting groups for one of the magnesium bromide moieties or leveraging subtle differences in reactivity induced by the substrate.

Single-Electron Transfer (SET) Pathways: While Grignard reactions are often viewed as polar, the involvement of radical intermediates via SET has been demonstrated, particularly with certain substrates like ketones. acs.org Investigating the SET reactivity of a di-Grignard reagent could lead to novel radical-mediated cyclization or polymerization reactions, yielding products inaccessible through traditional polar pathways. The potential for intramolecular radical-radical coupling presents an intriguing, yet underexplored, possibility.

Table 1: Factors Influencing the Reactivity Pathways of Pentamethylenebis(magnesium bromide)

FactorEffect on Intramolecular CyclizationEffect on Intermolecular PolymerizationPotential Undiscovered Mode
Concentration Favored at high dilutionFavored at high concentrationConcentration-dependent equilibrium between cyclic oligomers and linear polymers.
Solvent Coordinating solvents (e.g., THF) can stabilize monomeric species, potentially favoring cyclization. wikipedia.orgNon-coordinating solvents might promote aggregation, leading to polymerization.Solvent-caged radical pairs leading to unique cage-like structures.
Temperature Entropically favored at higher temperatures.Enthalpically favored at lower temperatures.Temperature-controlled switching between kinetic and thermodynamic products.
Electrophile Dicarbonyl compounds with appropriate spacing.Difunctional electrophiles that bridge chains.Stepwise reaction with electrophiles exhibiting different reactivity profiles.

Development of New Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. While the asymmetric addition of monofunctional Grignard reagents to carbonyls is a well-studied area, the application of di-Grignard reagents in stereoselective synthesis is less developed but holds immense promise. rug.nlnih.govacs.org

Future work in this area will likely focus on using pentamethylenebis(magnesium bromide) as a prochiral building block to construct complex chiral architectures. Key strategies include:

Catalytic Asymmetric Desymmetrization: The two identical Grignard functionalities can be seen as prochiral centers. A chiral catalyst, such as a magnesium-chiral ligand complex, could selectively functionalize one end of the molecule, leading to an enantioenriched intermediate that can be further elaborated. rsc.orgresearchgate.net

Chiral Ligand-Mediated Reactions: The addition of chiral ligands can modify the reactivity and stereochemical environment of the Grignard reagent. rug.nlnih.gov Research into bidentate chiral ligands that can coordinate to both magnesium centers simultaneously could lead to highly organized transition states and excellent stereocontrol in reactions with prochiral electrophiles.

Sequential Asymmetric Reactions: A particularly elegant strategy would involve a sequential, two-step process. In the first step, one Grignard moiety reacts with an electrophile under the control of a chiral catalyst. In the second step, the remaining Grignard center reacts, potentially with a different electrophile, to generate molecules with multiple, well-defined stereocenters. This approach offers a modular route to complex chiral products. nih.govrsc.org

Table 2: Potential Asymmetric Transformations Using Pentamethylenebis(magnesium bromide)

Reaction TypeSubstrateChiral Control MethodPotential Product Class
Desymmetrizing CyclizationProchiral diketoneChiral Magnesium Catalyst rsc.orgChiral cyclic diols
Addition to Aldehydes2 equivalents of an aldehydeChiral Ligand (e.g., BINOL-derived) rug.nlC2-symmetric diols
Sequential Addition1. Prochiral ketone 2. Different electrophileChiral Catalyst/Ligand nih.govDensely functionalized chiral acyclic compounds
Kinetic ResolutionRacemic chiral epoxideChiral Magnesium ComplexEnantioenriched diols with quaternary centers

Advanced Materials Science Applications beyond Traditional Polymers

While di-Grignard reagents can act as initiators for polymerization, their potential in advanced materials science extends far beyond the synthesis of simple hydrocarbon polymers. The ability to introduce a defined five-carbon chain into larger structures makes pentamethylenebis(magnesium bromide) an attractive building block for novel functional materials.

Emerging research directions are focused on creating highly structured and functional materials:

Organometallic Frameworks: By reacting pentamethylenebis(magnesium bromide) with multifunctional linkers containing elements like silicon, tin, or phosphorus, it is possible to construct novel, well-defined organometallic macrocycles or coordination polymers. These materials could exhibit interesting electronic, optical, or catalytic properties.

Surface Functionalization: The high reactivity of the Grignard functional groups allows for the covalent grafting of the pentamethylene chain onto the surfaces of materials like silica, metal oxides, or carbon nanotubes. This can be used to tune the surface properties (e.g., hydrophobicity) or to provide anchor points for the subsequent attachment of other functional molecules, creating advanced composite materials.

Precursors for Nanomaterials: The reagent can be used in the controlled synthesis of metal-organic nanoparticles. Reaction with specific metal halide precursors could lead to the formation of bimetallic nanoparticles embedded in a carbon matrix after thermal treatment, with potential applications in catalysis and electronics.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The optimization of chemical reactions and the discovery of new synthetic routes are often time-consuming and resource-intensive processes. The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this landscape, and its application to the chemistry of pentamethylenebis(magnesium bromide) is a promising future direction. whiterose.ac.ukacs.orgbeilstein-journals.org

ML algorithms can analyze vast datasets of chemical reactions to identify patterns that may not be obvious to human researchers. nih.govacs.orgrjptonline.org This can be leveraged in several ways:

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, concentration) to maximize the yield of a desired product, whether it be a cyclized molecule or a linear polymer. beilstein-journals.orgduke.edu By using active learning, an algorithm can suggest a minimal number of experiments to perform to quickly find the best conditions, saving time and resources. nih.govduke.edu

Predicting Reactivity and Selectivity: AI tools can be trained to predict the outcome of reactions involving pentamethylenebis(magnesium bromide) with novel electrophiles. acs.orgcaltech.edu This predictive power can help chemists prioritize more promising synthetic routes and avoid those likely to fail or produce complex mixtures.

De Novo Design of Catalysts and Ligands: For the asymmetric applications discussed previously, ML can be used to design new chiral ligands or catalysts tailored for reactions with this specific di-Grignard reagent. rsc.orgresearchgate.net The algorithms can explore a vast virtual chemical space to identify catalyst structures predicted to deliver the highest enantioselectivity. whiterose.ac.ukresearchgate.net

Automated Synthesis Planning: AI-powered retrosynthesis tools can incorporate the reactions of pentamethylenebis(magnesium bromide) into their networks. moleculemaker.org This would allow chemists to identify novel and efficient synthetic pathways to complex target molecules that strategically utilize this bifunctional building block.

Table 3: Application of AI/ML in the Synthesis with Pentamethylenebis(magnesium bromide)

AI/ML ApplicationObjectiveInput DataPredicted Output
Reaction Optimization Maximize yield of a specific product (e.g., cyclopentyl derivative).Reactants, solvents, temperatures, catalysts, reaction times, and corresponding yields. duke.eduOptimal set of reaction conditions.
Forward Prediction Determine the major product of a novel reaction.Structures of pentamethylenebis(magnesium bromide) and a new electrophile. acs.orgStructure and probability of the major product.
Catalyst Design Discover a new chiral catalyst for asymmetric cyclization.Library of virtual ligand structures, substrate information. researchgate.netA ranked list of new catalyst candidates based on predicted enantioselectivity.
Retrosynthesis Find an efficient synthesis route for a complex target molecule.Structure of the target molecule.A multi-step reaction pathway featuring pentamethylenebis(magnesium bromide) as a key intermediate.

Q & A

Q. Table 1: Key Synthesis Parameters

ParameterOptimal Range/Details
SolventAnhydrous THF or diethyl ether
Temperature0–25°C (controlled via ice bath)
Moisture ControlSchlenk line or glovebox techniques
StorageRoom temperature, inert atmosphere

Advanced: How can researchers address inconsistencies in reaction yields during cross-coupling reactions involving pentamethylenebis(magnesium bromide)?

Methodological Answer:
Yield discrepancies often stem from competing side reactions (e.g., protonolysis or β-hydride elimination). To troubleshoot:

  • Vary stoichiometry : Optimize the molar ratio of magnesium to substrate (e.g., 1.1–1.5 equivalents).
  • Monitor reaction progress : Use in-situ techniques like FT-IR or Raman spectroscopy to detect intermediates.
  • Control ligand effects : Introduce stabilizing ligands (e.g., TMEDA) to enhance reagent stability.
  • Analyze byproducts : Employ high-resolution GC-MS or LC-MS to identify decomposition pathways .

Basic: What safety protocols are essential when handling pentamethylenebis(magnesium bromide) in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes.
  • Spill management : Neutralize spills with dry sand or specialized absorbents (avoid water, which exacerbates reactivity).
  • First aid : For skin contact, rinse immediately with copious water and apply 1% acetic acid to neutralize residual base .

Advanced: What strategies are effective for analyzing the decomposition pathways of pentamethylenebis(magnesium bromide) under varying experimental conditions?

Methodological Answer:
Decomposition mechanisms can be studied using:

  • Thermogravimetric analysis (TGA) : Quantify thermal stability under controlled atmospheres.
  • Kinetic studies : Monitor degradation rates via 11B NMR^{11}\text{B NMR} to track boron-containing byproducts.
  • Computational modeling : Apply density functional theory (DFT) to predict reactive intermediates.
  • Environmental stress testing : Expose the compound to controlled humidity/temperature gradients to simulate real-world instability .

Basic: Which spectroscopic techniques are most reliable for characterizing pentamethylenebis(magnesium bromide)?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C NMR^{13}\text{C NMR} identify organic ligands and confirm Grignard adduct formation.
  • Elemental analysis : Verify magnesium and bromide content via inductively coupled plasma mass spectrometry (ICP-MS).
  • Infrared (IR) spectroscopy : Detect characteristic Mg-C stretching vibrations (~500–600 cm1^{-1}) .

Advanced: How do structural modifications of pentamethylenebis(magnesium bromide) influence its reactivity in organometallic syntheses?

Methodological Answer:

  • Chain length variation : Increasing the methylene spacer (e.g., from pentamethylene to heptamethylene) alters steric bulk and reaction kinetics.
  • Substituent effects : Electron-withdrawing groups on the aromatic ring reduce nucleophilicity, while electron-donating groups enhance it.
  • Comparative studies : Use Hammett plots to correlate substituent effects with reaction rates in model cross-coupling reactions.
  • Crystallography : Single-crystal X-ray diffraction reveals structural distortions impacting reactivity .

Basic: What are the recommended storage conditions to maintain pentamethylenebis(magnesium bromide) stability?

Methodological Answer:
Store in flame-sealed glass ampules under argon or nitrogen at room temperature. Avoid prolonged exposure to light, which accelerates photodegradation. Regularly test stored samples via titration (e.g., with 2-phenylethanol) to quantify active reagent concentration .

Advanced: How can factorial design optimize reaction conditions for pentamethylenebis(magnesium bromide)-mediated syntheses?

Methodological Answer:
Implement a 2k2^k factorial design to evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Responses : Yield, purity, reaction time.
  • Interaction effects : Use ANOVA to identify synergistic variables (e.g., solvent-catalyst interactions).
    Example: A 232^3 design (8 experiments) efficiently maps optimal conditions with minimal trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.